2-(Thiophen-3-yl)oxirane
Overview
Description
2-(Thiophen-3-yl)oxirane is an organic compound that features a thiophene ring fused with an oxirane (epoxide) ring. The molecular formula of this compound is C6H6OS, and it has a molecular weight of 126.18 g/mol
Scientific Research Applications
2-(Thiophen-3-yl)oxirane has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes
Safety and Hazards
The compound is classified under the GHS07 pictogram . It has several hazard statements including H227, H302, H312, H315, H319, H332, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
Thiophene-based analogs, including “2-(Thiophen-3-yl)oxirane”, continue to attract scientists due to their potential as biologically active compounds . They are expected to play a vital role in the development of advanced compounds with a variety of biological effects . Future research will likely focus on the synthesis of thiophene derivatives by heterocyclization of various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)oxirane typically involves the epoxidation of thiophene derivatives. One common method is the reaction of thiophene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under controlled conditions to form the oxirane ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-3-yl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene diols, while reduction can produce thiophene alcohols.
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors. The thiophene ring contributes to the compound’s electronic properties, making it valuable in materials science .
Comparison with Similar Compounds
Thiophene: A simpler analog without the oxirane ring, used in the synthesis of various organic compounds.
2-(Thiophen-2-yl)oxirane: A structural isomer with the oxirane ring attached at a different position on the thiophene ring.
Thiophene-2-carboxaldehyde: Another thiophene derivative with different functional groups.
Uniqueness: 2-(Thiophen-3-yl)oxirane is unique due to the presence of both the thiophene and oxirane rings, which impart distinct reactivity and electronic properties. This combination makes it a versatile compound for various applications in chemistry, biology, and materials science .
Properties
IUPAC Name |
2-thiophen-3-yloxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c1-2-8-4-5(1)6-3-7-6/h1-2,4,6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPYFYYXGMUXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569936 | |
Record name | 2-(Thiophen-3-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68277-38-3 | |
Record name | 2-(Thiophen-3-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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